3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Medicinal Chemistry Organic Synthesis Building Block

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde (CAS 1635437-16-9) is a meta-substituted heterocyclic aldehyde engineered for reproducible medicinal chemistry outcomes. The 3,5-dimethylisoxazole moiety functions as an acetyl-lysine (KAc) mimetic essential for high-affinity BET bromodomain (BRD4) engagement. Unlike unsubstituted or ortho/para isomers, the meta-aldehyde vector and dimethyl pharmacophore ensure predictable reactivity in reductive amination and condensation reactions while preserving nanomolar target affinity. Supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC), this building block eliminates batch-to-batch variability in SAR studies, covalent probe assembly, and chemoproteomic profiling campaigns.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1635437-16-9
Cat. No. B1406495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde
CAS1635437-16-9
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=CC(=C2)C=O
InChIInChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-4-10(6-11)7-14/h3-7H,1-2H3
InChIKeyXJXVEYLKVSDPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde (CAS 1635437-16-9) | Chemical Properties, Purity & Procurement Guide


3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde (CAS 1635437-16-9) is a heterocyclic aromatic aldehyde featuring a meta-substituted benzaldehyde core coupled to a 3,5-dimethylisoxazole ring . This compound serves as a versatile building block in medicinal chemistry, primarily due to the 3,5-dimethylisoxazole moiety's well-established role as an acetyl-lysine (KAc) mimetic capable of engaging bromodomain-containing proteins, notably BRD4 [1]. Its molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol . As a research-use-only intermediate, it is commercially available from multiple suppliers with documented purity levels ranging from 95% to 98%, and batch-specific analytical data including NMR, HPLC, and GC are offered by select vendors .

Why 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde Cannot Be Replaced by Unsubstituted or Positional Isomers: A Guide for Scientific Procurement


Substituting 3-(3,5-dimethyl-isoxazol-4-yl)-benzaldehyde with closely related analogs—such as the unsubstituted 3-(isoxazol-4-yl)benzaldehyde or the ortho/para positional isomers—is inadvisable due to quantifiable differences in physicochemical properties and functional group reactivity that directly impact downstream synthetic utility and biological target engagement. The 3,5-dimethyl substitution on the isoxazole ring is critical for mimicking ε-N-acetylated lysine, a pharmacophore essential for high-affinity binding to BET bromodomains [1]; the unsubstituted isoxazole analog lacks these methyl groups and consequently exhibits reduced binding capacity . Furthermore, the meta-substitution pattern on the benzaldehyde ring alters both lipophilicity (cLogP) and the steric environment of the reactive aldehyde handle, which can significantly affect the efficiency of subsequent condensation, reductive amination, or cross-coupling reactions compared to ortho or para isomers . These quantifiable differences in molecular weight (Δ 28.05 g/mol vs. unsubstituted analog), predicted lipophilicity, and commercial purity specifications render generic substitution a high-risk strategy for projects requiring reproducible synthetic yields or consistent biological activity.

Quantitative Procurement Evidence: How 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde Compares to Key Analogs


Purity Comparison: 98% vs. 95% Commercial Availability for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Among commercial vendors, 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde is available at a standard purity of 98% from Bidepharm and Leyan, which is 3 percentage points higher than the 95% minimum purity specification offered by AKSci . This difference in purity can be critical for reactions sensitive to impurities, such as transition-metal-catalyzed cross-couplings or in vitro biological assays where minor contaminants may interfere with target engagement . Bidepharm further provides batch-specific quality control data including NMR, HPLC, and GC, enabling procurement with verified chemical identity and purity .

Medicinal Chemistry Organic Synthesis Building Block

Analytical Data Package: NMR/HPLC/GC Availability for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Bidepharm (BD01086424) explicitly lists the provision of batch-specific analytical data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for each lot of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde . In contrast, many alternative suppliers, such as AKSci (2970EB), provide only a minimum purity specification without offering comprehensive, batch-verified analytical documentation . This distinction is particularly important for users requiring GLP-like documentation or those intending to publish synthetic procedures in peer-reviewed journals.

Quality Control Analytical Chemistry Procurement

Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Analog

The target compound (MW = 201.22 g/mol) has a molecular weight 28.05 g/mol higher than the unsubstituted 3-(isoxazol-4-yl)benzaldehyde (MW = 173.17 g/mol) due to the presence of two methyl groups on the isoxazole ring [1]. This structural difference correlates with an increased predicted lipophilicity (cLogP ≈ 2.0-3.4 for dimethylisoxazole-containing benzaldehydes) compared to the unsubstituted analog (estimated cLogP ≈ 1.0-1.5) . In medicinal chemistry, higher lipophilicity can enhance membrane permeability and alter off-target binding profiles, making the 3,5-dimethyl variant a distinct chemical tool rather than an interchangeable building block .

Physicochemical Properties Drug Design SAR

Positional Isomer Differentiation: Meta vs. Ortho/Para Aldehyde Substitution

The meta-substituted aldehyde group in 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde confers distinct reactivity compared to the ortho-substituted isomer 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde (CAS 223575-75-5) and the para-substituted isomer 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5) . While direct reactivity data for the target compound is limited, class-level analysis of regioisomeric aromatic aldehydes indicates that meta-substituted aldehydes generally exhibit lower steric hindrance and different electronic effects compared to ortho isomers, which can influence the yield and selectivity of nucleophilic additions and cross-coupling reactions. The para isomer (630392-25-5) has a reported melting point of 64-66 °C, whereas melting point data for the target meta isomer is not widely reported, suggesting different solid-state properties that may affect handling and formulation .

Regioisomer Synthetic Chemistry Reactivity

High-Value Application Scenarios for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde in Drug Discovery and Chemical Biology


Synthesis of BET Bromodomain Inhibitors via Acetyl-Lysine Mimicry

Leverage the 3,5-dimethylisoxazole moiety as an acetyl-lysine (KAc) mimetic to design novel BRD4 bromodomain inhibitors. The compound serves as a versatile aldehyde handle for introducing the dimethylisoxazole pharmacophore into larger inhibitor scaffolds via reductive amination or condensation reactions [1]. Structural optimization of 3,5-dimethylisoxazole derivatives has yielded potent BET bromodomain ligands with nanomolar affinity, and the meta-benzaldehyde variant provides a distinct vector for exploring additional binding interactions within the bromodomain acetyl-lysine pocket [1].

Structure-Activity Relationship (SAR) Studies on Isoxazole-Based Probes

Utilize the defined purity (98%) and analytical documentation (NMR, HPLC, GC) of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde to conduct rigorous SAR studies. The compound's meta-substitution pattern and dimethylisoxazole ring provide a well-characterized starting point for systematically varying linker length, heterocycle orientation, and pendant functional groups. The availability of batch-specific QC data ensures that observed biological activity differences are attributable to structural modifications rather than batch-to-batch variability .

Development of Covalent Probes and Chemoproteomic Tools

Employ the reactive aldehyde functionality of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde to generate covalent probes targeting nucleophilic residues (e.g., lysine, cysteine) in proteins of interest. The 3,5-dimethylisoxazole moiety provides a non-covalent recognition element (bromodomain binding) that can be combined with the aldehyde warhead to create bifunctional molecules for target engagement studies and chemoproteomic profiling [1].

Quote Request

Request a Quote for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.